1,2,4-Trichlorobutane

描述

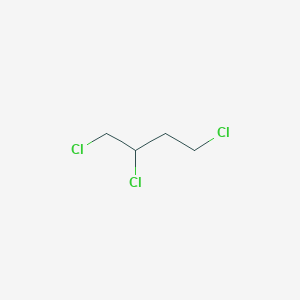

Structure

2D Structure

属性

IUPAC Name |

1,2,4-trichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHRAXKAGNHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939163 | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-22-3 | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis Pathways for 1,2,4-Trichlorobutane

Regioselective synthesis aims to control the position of chemical bond formation. In the context of this compound, this involves directing chlorine atoms to specific carbons on the butane (B89635) chain.

Free-radical chlorination is a common method for halogenating alkanes, but it is often characterized by a lack of selectivity. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. When applied to alkanes like butane or its chlorinated derivatives, a mixture of products is typically formed. openstax.org

The selectivity of the chlorination is determined by two primary factors: the statistical probability related to the number of hydrogen atoms at each position and the relative stability of the free-radical intermediate formed during hydrogen abstraction. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, hydrogen abstraction is most likely to occur at a tertiary carbon, followed by a secondary, and then a primary carbon. quora.com, youtube.com

For instance, the free-radical chlorination of n-butane yields a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301). Although there are six primary hydrogens and four secondary hydrogens, the major product is 2-chlorobutane because the secondary radical intermediate is more stable than the primary one. aklectures.com, youtube.com

When a chlorine atom is already present, as in the chlorination of 1-chlorobutane, its electron-withdrawing inductive effect deactivates the carbon atom to which it is attached (C1) and, to a lesser extent, the adjacent carbon (C2). This makes further substitution more likely at carbons further down the chain (C3 and C4). , researchgate.net This principle explains why direct, multi-step chlorination of butane tends to produce a complex mixture of di-, tri-, and tetrachlorinated isomers, with this compound being one of many possible products. openstax.org The peroxide-catalyzed reaction of 1-chlorobutane with sulfuryl chloride, for example, yields a mixture of dichlorobutanes, demonstrating the preference for substitution at positions remote from the initial chlorine atom. researchgate.net

| Product | Percentage of Isomeric Mixture |

|---|---|

| 1,1-Dichlorobutane | 7% |

| 1,2-Dichlorobutane (B1580518) | 22% |

| 1,3-Dichlorobutane | 47% |

| 1,4-Dichlorobutane | 24% |

This table illustrates the distribution of dichlorobutane isomers from the chlorination of 1-chlorobutane. The formation of trichlorobutanes, including the 1,2,4-isomer, proceeds from these intermediates, further complicating the product mixture.

Reaction conditions such as temperature and the presence of light can significantly influence the distribution of isomers in free-radical chlorination. Reactions are typically initiated by heat or UV light, which provides the energy for the homolytic cleavage of chlorine molecules into reactive radicals. , openstax.org

While selectivity in chlorination is inherently low, altering conditions can shift the product ratios. Higher temperatures generally decrease the selectivity of the reaction, as more energy is available to overcome the activation barriers for abstraction of less favored primary hydrogens. Conversely, lower temperatures can slightly enhance the preference for the formation of more stable secondary and tertiary radicals. The concentration of chlorine and the alkane substrate also plays a role; using a stoichiometric excess of the hydrocarbon can favor monochlorination and reduce the formation of more highly chlorinated products.

Due to the factors governing free-radical reactions, this compound is often formed as a minor or trace byproduct in various complex chlorination processes. For example, in the liquid-phase photochlorination of methylcyclopropane, this compound was identified as a trace product. Its formation is hypothesized to result from the electrophilic addition of chlorine to 4-chlorobut-1-ene, an intermediate formed from the ring-opening of the cyclopropylcarbinyl radical.

Additionally, studies on the radiolysis of 1,2-dichloroethane (B1671644) have identified this compound as one of the stable end products, alongside other chlorinated alkanes like 1,1,2-trichloroethane (B165190) and tetrachlorobutanes. bibliotekanauki.pl

Novel Approaches in this compound Preparation

Given the challenges of controlling regioselectivity in direct chlorination, more targeted synthetic routes have been explored. One such approach begins with 1,3-butadiene (B125203). Controlled radical chlorination of 1,3-butadiene can be optimized to favor the 1,2,4-isomer.

Alternative strategies include:

Halogen Exchange Reactions : This method involves synthesizing 1,2,4-tribromobutane (B1582172) first, which can then undergo a halogen exchange reaction with a metal chloride (e.g., AlCl₃) to yield this compound. This route offers better regiochemical control but can be limited by the use of stoichiometric reagents.

Dehydrochlorination-Chlorination Tandem : This approach may involve the hydrochlorination of a partially chlorinated butene, such as 1-chlorobutene, to introduce additional chlorine atoms in a more controlled manner.

These methods, while potentially more complex or costly, offer pathways to increase the yield and purity of this compound compared to direct free-radical chlorination of butane.

Separation and Purification Strategies for Isomeric Purity

The synthesis of this compound, particularly through free-radical pathways, invariably produces a mixture of isomers with very close boiling points, making separation by conventional fractional distillation difficult.

Extractive distillation is an advanced separation technique employed when the components of a mixture have similar volatilities. ntnu.no The process involves introducing a high-boiling point solvent to the mixture, which alters the relative volatilities of the components by interacting differently with each isomer. google.com

For separating chlorinated hydrocarbons like trichlorobutane isomers, a suitable high-boiling solvent (entrainer) is selected. This entrainer is fed into the distillation column, where it selectively associates with one or more of the isomers, increasing the effective boiling point difference between them and facilitating their separation. The chosen solvent must be easily separable from the bottoms product in a second distillation column for recycling. ntnu.no While specific industrial applications for this compound are not widely documented, extractive distillation using solvents like dimethylformamide represents a viable laboratory and industrial strategy for enhancing the separation efficiency to achieve high isomeric purity.

Low-Temperature Crystallization for Isomer Isolation

The synthesis of this compound often results in a mixture of various trichlorobutane isomers. The separation of the desired 1,2,4-isomer from other isomers, such as 1,2,3-trichlorobutane (B98501) and 1,1,4-trichlorobutane, is a critical step in obtaining a high-purity product. Low-temperature crystallization is a viable and effective methodology for this purification, leveraging the differences in the melting points of the various isomers.

The principle behind fractional crystallization is the incremental cooling of a liquid mixture, which causes the component with the highest melting point (i.e., the least soluble at that temperature) to crystallize first. libretexts.org By carefully controlling the temperature, it is possible to selectively crystallize one isomer, which can then be separated from the remaining liquid (mother liquor) that is enriched in the other isomers. libretexts.orgaakash.ac.in This process can be repeated in stages to achieve a high degree of separation. aakash.ac.in

The feasibility of separating trichlorobutane isomers by low-temperature crystallization is supported by the differences in their melting points. Although reported values can vary between sources, the distinct melting points provide a basis for separation. For instance, 1,3,3-trichlorobutane (B102336) has a significantly lower melting point than other isomers, which would allow it to remain in the liquid phase while others crystallize.

Table 1: Melting Points of Trichlorobutane Isomers

| Isomer | Melting Point (°C) | Source(s) |

| This compound | -6 to -44 | ontosight.aialfa-chemical.comsolubilityofthings.com |

| 1,2,3-Trichlorobutane | -6 to -17 | ontosight.aiontosight.ailookchem.com |

| 1,1,4-Trichlorobutane | -15 | ontosight.ai |

| 1,3,3-Trichlorobutane | -35 | ontosight.ai |

| 1,1,3-Trichlorobutane | Not available | |

| 1,2,2-Trichlorobutane | Not available |

A general procedure for the purification of chlorinated hydrocarbons by melt crystallization involves cooling the mixture to a specific temperature, allowing for the formation of crystals of the higher-melting point isomer. The remaining uncrystallized mother liquor is then drained. Following this, a "sweating" step may be employed, where the temperature is slowly increased to cause impurities trapped in the crystals to melt and drain away, further purifying the crystalline solid. A patent for the purification of a trichlorobenzene mixture describes cooling the mixture to 0°C, draining the mother liquor, and then slowly raising the temperature to between 0°C and 11°C to sweat the crystals, which significantly increases the purity of the desired isomer. google.com This technique is analogous to what would be used for trichlorobutane isomers.

The effectiveness of fractional crystallization is also demonstrated in the separation of other chlorinated alkanes. For example, meso-1,2,3,4-tetrachlorobutane is separated from its dl-isomer using conventional fractional crystallization techniques. google.com The process can be carried out from the melt or with the addition of a solvent, which can lower the operating temperature and potentially increase the selectivity of the separation. rcprocess.se

Chemical Reactivity and Mechanistic Pathways of 1,2,4 Trichlorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,2,4-trichlorobutane involve the replacement of a chlorine atom, the leaving group, by a nucleophile. These reactions are fundamental to the synthesis of various functionalized derivatives. The mechanism of these substitutions, whether S(_N)1 or S(_N)2, is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern at the carbon atom bearing the leaving group.

Analysis of Chlorine Atom as a Leaving Group

The facility with which a chlorine atom departs from the this compound molecule is a critical factor in its reactivity in nucleophilic substitution reactions. The chloride ion is a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl), and can stabilize the negative charge.

The reactivity of the different chlorine atoms in this compound is influenced by their position on the carbon chain. The molecule possesses two primary chlorine atoms (at C1 and C4) and one secondary chlorine atom (at C2). Generally, in S(_N)2 reactions, primary halides are more reactive than secondary halides due to lesser steric hindrance. ibchem.comcrunchchemistry.co.uk The transition state of an S(_N)2 reaction involves the formation of a pentacoordinate carbon, and bulky substituents around the reaction center impede the approach of the nucleophile. libretexts.org Therefore, the chlorine atoms at C1 and C4 are expected to be more susceptible to S(_N)2 attack than the chlorine at C2.

Conversely, in S(_N)1 reactions, the rate-determining step is the formation of a carbocation. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. ibchem.com Consequently, the secondary chloride at C2 would be more prone to leave in an S(_N)1 reaction compared to the primary chlorides at C1 and C4. However, given that secondary carbocations are still relatively unstable, S(_N)1 reactions are less likely to occur unless promoted by a polar, protic solvent and a weak nucleophile.

Kinetics and Thermodynamics of Nucleophilic Attack

The kinetics of nucleophilic substitution reactions of this compound are dependent on the reaction mechanism. For an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]). wikipedia.org For an S(_N)1 reaction, the rate is dependent only on the concentration of the substrate (Rate = k[this compound]). wikipedia.org

Thermodynamically, nucleophilic substitution reactions are driven by the formation of a more stable product. This is often achieved by the formation of a stronger bond between the carbon and the nucleophile compared to the C-Cl bond.

| Parameter | S(_N)1 | S(_N)2 |

| Substrate | 3° > 2° >> 1° | 1° > 2° >> 3° |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms.

Dehydrohalogenation Pathways and Product Formation

Dehydrohalogenation of this compound can lead to the formation of various dichlorobutene (B78561) isomers. The regioselectivity of the elimination is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule states that the more substituted (more stable) alkene is the major product, which is favored with small, strong bases. orgoreview.comwikipedia.orgchadsprep.com Hofmann's rule, which leads to the less substituted alkene, is favored when using a bulky base. orgoreview.comwikipedia.org

Possible dehydrohalogenation products from this compound include:

From elimination of HCl from C1 and C2: 1,4-dichloro-1-butene and 1,4-dichloro-2-butene.

From elimination of HCl from C2 and C3: 1,2-dichloro-3-butene.

From elimination of HCl from C3 and C4: 3,4-dichloro-1-butene.

The specific product distribution will depend on the reaction conditions, particularly the base used. For instance, a small base like sodium ethoxide would likely favor the formation of the more substituted dichlorobutenes according to Zaitsev's rule. A major product reported from the reaction of this compound with a base is 1,2-dichlorobutene.

Base-Catalyzed Elimination Mechanisms

The most common mechanism for base-catalyzed dehydrohalogenation is the E2 mechanism, which is a one-step, concerted process. ausetute.com.au In this mechanism, the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while simultaneously the C-Cl bond breaks and a double bond is formed. For the E2 reaction to occur, the hydrogen and the leaving group must be in an anti-periplanar conformation.

The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base (Rate = k[this compound][Base]). Strong, non-polarizable bases favor the E2 pathway.

An alternative mechanism is the E1 mechanism, which is a two-step process involving the formation of a carbocation intermediate. This pathway is more common for tertiary and some secondary haloalkanes and is favored by weak bases and polar protic solvents. Given the presence of primary and secondary chlorides in this compound, the E2 mechanism is the more probable pathway under strongly basic conditions.

Oxidation and Reduction Transformations

This compound can be subjected to oxidation and reduction reactions to yield a variety of products. These transformations are important for both synthetic purposes and for understanding the environmental fate of such chlorinated compounds.

Oxidation: Oxidation of this compound can lead to the formation of alcohols, aldehydes, or carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) are typically used for such transformations. The mechanism of oxidation of alkanes by permanganate is complex and can proceed via a free-radical pathway involving the abstraction of a hydrogen atom. ubc.camasterorganicchemistry.com The secondary carbon (C2) would be more susceptible to oxidation than the primary carbons. The initial product would likely be a chlorinated alcohol, which could be further oxidized to a ketone or carboxylic acid upon cleavage of C-C bonds.

Selective Oxidation Processes

The oxidation of this compound can lead to the formation of various oxygenated products, such as alcohols and carboxylic acids. The specific outcome of an oxidation reaction is highly dependent on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to convert this compound into its corresponding butanols or butanoic acids.

The mechanism of these oxidation reactions typically involves the attack of the oxidizing agent on the carbon-hydrogen bonds of the butane (B89635) chain. The presence of electron-withdrawing chlorine atoms can influence the regioselectivity of the oxidation, although specific studies detailing the selective oxidation of this compound are not extensively documented in the provided search results. The initial oxidation product is often an alcohol, which can be further oxidized to an aldehyde or ketone, and subsequently to a carboxylic acid, depending on the reaction conditions and the strength of the oxidizing agent.

Reductive Dechlorination Strategies

Reductive dechlorination is a significant pathway for the transformation of chlorinated hydrocarbons like this compound. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions can lead to the formation of less chlorinated butanes or even butane itself.

The mechanism of reductive dechlorination can proceed through various pathways, including hydrogenolysis, where a carbon-chlorine bond is cleaved and a hydrogen atom is added. The reactivity of the different chlorine atoms in this compound towards reduction can vary based on their position on the carbon chain. For instance, the chlorine atom at the C-2 position might exhibit different reactivity compared to those at the C-1 and C-4 positions due to steric and electronic effects.

In environmental contexts, microbial reductive dechlorination is a key process in the natural attenuation of chlorinated solvents. While not specifically detailed for this compound in the provided results, this process generally involves anaerobic microorganisms that use chlorinated compounds as electron acceptors.

Electrophilic Interactions and Reaction Potentials

The electron-withdrawing nature of the chlorine atoms in this compound makes the carbon atoms they are attached to electrophilic. This property allows the molecule to participate in electrophilic interactions and reactions. For example, this compound can arise from the electrophilic addition of chlorine to 4-chlorobut-1-ene. This suggests that the double bond in the precursor is susceptible to attack by an electrophile (in this case, a chlorine molecule).

The electrophilic character of the carbon centers in this compound also makes them susceptible to nucleophilic attack in substitution reactions. While this section focuses on electrophilic interactions, it's important to note this complementary reactivity. The molecule's potential for electrophilic reactions is a key aspect of its chemical behavior, influencing its role as an intermediate in organic synthesis. solubilityofthings.com

Comparative Reactivity Studies with Related Chlorinated Butanes

The reactivity of chlorinated butanes is significantly influenced by the number and position of the chlorine atoms. Comparing this compound with its isomers and other chlorinated butanes reveals important structure-reactivity relationships.

For instance, the less clustered arrangement of chlorine atoms in this compound may favor elimination reactions (dehydrohalogenation) over substitution reactions when compared to an isomer like 1,2,2-trichlorobutane. The chlorination of butane itself yields a mixture of monochlorinated products, with 2-chlorobutane (B165301) being the major product over 1-chlorobutane (B31608), indicating a higher reactivity of secondary hydrogens towards chlorination. libretexts.org Further chlorination leads to a variety of dichlorinated and trichlorinated butanes. libretexts.org

Computational studies have also been employed to investigate the reactivity of chlorinated butanes. For example, the SN2 reactivity of various halogenated pollutants, including trichlorobutanes, has been explored. stanford.edu

Table 1: Comparison of Reactivity in Chlorinated Butanes

| Compound | Key Reactive Feature | Notes |

| 1-Chlorobutane | Preferred as a solvent. | Less reactive than more highly chlorinated butanes. |

| 2-Chlorobutane | Major product of butane chlorination. libretexts.org | Secondary C-H bonds are more reactive. libretexts.org |

| 1,2,2-Trichlorobutane | May favor substitution over elimination. | More clustered chlorine atoms compared to 1,2,4-TCB. |

| This compound | May favor elimination over substitution. | Less clustered chlorine atoms. |

This table is generated based on available data and general principles of organic chemistry.

Energetic Considerations in Carbon-Chlorine Bond Transformations

The transformation of this compound through reactions like reductive dechlorination or substitution involves the breaking of carbon-chlorine (C-Cl) bonds. The energy required to break these bonds, known as bond dissociation energy, is a critical factor in determining the feasibility and kinetics of these reactions.

The strength of a C-Cl bond can be influenced by its position on the carbon chain (primary, secondary, or tertiary). Generally, tertiary C-H bonds are weaker than secondary, which are weaker than primary C-H bonds. libretexts.org While specific bond dissociation energies for the C-Cl bonds in this compound were not found in the search results, this trend for C-H bonds suggests that the C-Cl bonds at the secondary carbon (C-2) might have different energetic properties compared to the primary C-Cl bonds (C-1 and C-4).

Vibrational analysis of chlorinated hydrocarbons has shown that the frequencies of C-Cl stretching modes are sensitive to the local conformation and geometry. umich.edu For multiply-chlorinated hydrocarbons, these C-Cl stretching modes can be complex and delocalized. umich.eduresearchgate.net

Table 2: General Carbon-Halogen Bond Energies

| Bond | Bond Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Source: General chemistry principles. Note that these are average values and can vary within a specific molecule.

The energy released or absorbed during a reaction (enthalpy of reaction) is determined by the balance of bonds broken and bonds formed. In the case of this compound, the energetic landscape of its reactions dictates the most favorable transformation pathways.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Multi-Step Organic Syntheses

1,2,4-Trichlorobutane's primary role in organic synthesis is that of a versatile intermediate. ontosight.aisolubilityofthings.com Its chlorine atoms act as leaving groups in various reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures.

This compound serves as a foundational building block for synthesizing a variety of other organochlorine compounds. Through reactions such as nucleophilic substitution, where its chlorine atoms are replaced by other nucleophiles, a diverse array of more intricate chlorinated molecules can be accessed. For instance, it can be a starting point for producing other chlorinated butanes or longer-chain chlorinated hydrocarbons.

The reactivity of the carbon-chlorine bonds in this compound allows for its participation in crucial bond-forming reactions. While specific examples directly involving this compound in named cross-coupling reactions are not extensively documented in readily available literature, its structure is amenable to such transformations. For example, the carbon-chlorine bonds can be reductively cleaved by certain transition metal complexes, generating organic radicals that can then participate in carbon-carbon bond formation. researchgate.net This reactivity pattern is fundamental to many modern synthetic methods.

Furthermore, the electrophilic nature of the carbon atoms bonded to chlorine makes them susceptible to attack by nitrogen nucleophiles. This facilitates the formation of carbon-nitrogen bonds, a key step in the synthesis of many biologically active molecules and functional materials. For instance, reacting 1,2,4-trisubstituted butanes (derivable from this compound) with primary amines is a known method for producing 3-aminopyrrolidine (B1265635) derivatives. google.comgoogle.com

Utility in Polymer Chemistry and Derivative Synthesis

The influence of this compound extends into the realm of polymer science, where it and its derivatives can be employed in the synthesis of specialized polymers. For example, a related compound, 1,2-epoxy-4,4,4-trichlorobutane, has been used in conjunction with manganese carbonyl to initiate the polymerization of methyl methacrylate (B99206) and vinyl acetate. researchgate.netpleiades.online This process yields polymers with reactive epoxy groups, demonstrating the potential for trichlorobutane derivatives to introduce specific functionalities into polymer chains. researchgate.netpleiades.online Such functionalized polymers are valuable for further chemical modification and the development of advanced materials.

Contributions to the Development of New Synthetic Pathways

The study of reactions involving this compound contributes to the broader understanding and development of new synthetic methodologies. Its distinct reactivity profile, with three chlorine atoms at different positions, provides a platform for investigating the regioselectivity and stereoselectivity of various chemical transformations. For example, the dehydrochlorination of 1,2,3-trichlorobutane (B98501), a close isomer, to produce dichlorobutene (B78561) isomers highlights the utility of trichlorobutanes in synthesizing valuable industrial monomers like chloroprene. Research into the ionization of this compound in superacidic media to form halonium ions has also provided insights into the behavior of halogenated compounds under extreme conditions, which can inform the design of novel synthetic routes. researchgate.net

Model Compound for Halogenation Reaction Studies

Due to its relatively simple yet informative structure, this compound serves as an excellent model compound for studying the mechanisms and kinetics of halogenation and dehalogenation reactions. solubilityofthings.com Researchers utilize it to gain a deeper understanding of how the position of halogen atoms on an alkyl chain influences the reactivity and reaction pathways of chlorinated hydrocarbons. solubilityofthings.com This knowledge is crucial for optimizing industrial processes, predicting the environmental fate of organochlorine pollutants, and designing more efficient and selective halogenation procedures.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C4H7Cl3 | ontosight.ai |

| Molecular Weight | 161.45 g/mol | nih.gov |

| Boiling Point | ~158-165°C | ontosight.ai |

| Melting Point | ~ -6 to -17°C | ontosight.aialfa-chemical.com |

| Density | ~1.3175 g/cm³ | alfa-chemical.com |

| Solubility | Soluble in non-polar organic solvents like benzene, toluene, and chloroform; poorly soluble in water. | solubilityofthings.com |

Table 2: Reactivity of this compound

| Reaction Type | Description | Reagents/Conditions | Potential Products | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine atoms by nucleophiles. | NaOH, KOtBu, alkoxides | Alcohols, ethers, other substituted derivatives | |

| Elimination (Dehydrohalogenation) | Removal of HCl to form alkenes. | Strong bases (e.g., NaOEt, KOH) | Dichlorobutenes | |

| Oxidation | Conversion to more oxidized functional groups. | Oxidizing agents (e.g., KMnO4, CrO3) | Butanols, butanoic acids |

| Reduction | Removal of chlorine atoms to form less halogenated compounds. | Reducing agents (e.g., LiAlH4, H2/catalyst) | Butane (B89635), other hydrocarbons | |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic-Mass Spectrometric Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 1,2,4-trichlorobutane, offering robust separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas chromatography-mass spectrometry (GC-MS) is a primary and highly effective method for the detection and quantification of this compound. bibliotekanauki.pl In this technique, the volatile compound is separated from other components in a sample based on its partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Following separation, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research has demonstrated the utility of GC-MS in analyzing complex mixtures containing this compound. For instance, in studies of free-radical chain chlorination of 1-chlorobutane (B31608), GC-MS was employed to identify the various dichlorobutane and trichlorobutane isomers formed, including this compound. Similarly, the analysis of byproducts from vinyl chloride production has utilized GC-MS to identify a range of chlorinated hydrocarbons, with this compound being among the detected compounds. diva-portal.org The technique's ability to resolve and identify isomers is crucial, as the toxicological and environmental fate of these compounds can vary significantly with their structure.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions | Reference |

| Column | Methylsilicone capillary column (e.g., 12 m x 0.2 mm) | |

| Injector Temperature | 130 °C | |

| Column Temperature Program | Isothermal at 126 °C or ramped (e.g., 35°C to 275°C at 10°C/min) | publications.gc.ca |

| Detector | Mass spectrometer (Electron Ionization - EI) | rsc.org |

| Mass Range | 45 to 450 amu | publications.gc.ca |

Enhancement with Electron Capture Detection (ECD)

For enhanced sensitivity in detecting halogenated compounds like this compound, an Electron Capture Detector (ECD) can be used in conjunction with gas chromatography. The high electronegativity of the chlorine atoms in this compound makes it particularly amenable to ECD analysis. This detector is highly sensitive to electrophilic compounds and can detect picogram to femtogram levels of halogenated substances.

The combination of GC with ECD has been successfully applied to the analysis of trichlorobenzenes in water samples, a similar class of chlorinated hydrocarbons. researchgate.net This approach offers a significant advantage in trace analysis, where the concentration of the target analyte is below the detection limits of less sensitive detectors. While GC-MS provides structural confirmation, GC-ECD offers superior sensitivity for quantification in environmental monitoring.

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with complex matrices such as industrial wastewater or sediment. greenpeace.to The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLE) is a widely used technique for extracting this compound from aqueous samples. This method involves partitioning the compound between the aqueous sample and an immiscible organic solvent. Solvents such as hexane (B92381) and dichloromethane (B109758) are commonly employed for this purpose. For solid samples like sediment, a mixture of solvents, for example, pentane (B18724) and acetone (B3395972) (3:1 by volume), can be used to extract the compound, often assisted by sonication to improve extraction efficiency. greenpeace.to In some protocols, the sample is acidified after an initial extraction to facilitate the recovery of any acidic organic compounds that may be present. greenpeace.to

Concentration Techniques for Trace Analysis

Following extraction, the solvent containing the analyte is typically concentrated to increase the concentration of this compound prior to analysis. A common method is to evaporate the solvent under a gentle stream of analytical grade nitrogen. greenpeace.to This technique minimizes the loss of the volatile analyte that could occur with heating. For trace analysis of volatile organic compounds, purge-and-trap systems linked to a GC-MS can also be utilized, where the analytes are purged from the sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC system. publications.gc.ca

Spectroscopic Methods for Structural Elucidation (General, not specific properties)

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of compounds like this compound. jchps.com These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the structure of organic molecules. bibliotekanauki.plrsc.org By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms within the this compound molecule can be confirmed. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups and bonds within the molecule, such as the carbon-chlorine bonds. youtube.com Mass spectrometry, in addition to its use in detection with GC, provides crucial information about the molecular weight and fragmentation pattern of the compound, further aiding in its structural confirmation. youtube.com The combined use of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound. researchgate.net

Environmental Dynamics and Abiotic/biotic Degradation Pathways

Environmental Persistence and Transport Mechanisms

Assessment of Environmental Distribution and Fate

1,2,4-Trichlorobutane, a chlorinated hydrocarbon, has the potential to persist in the environment, posing risks to various ecosystems. ontosight.ai Its distribution and ultimate fate are governed by a combination of its physical and chemical properties, as well as environmental conditions. Due to its chemical stability, characterized by strong carbon-chlorine bonds, and its low solubility in water, this compound is not readily degraded through natural processes. This persistence can lead to its accumulation in different environmental compartments.

Studies have indicated that chlorinated hydrocarbons like this compound can persist in aquatic environments and may bioaccumulate in organisms. The compound's low water solubility and relatively high octanol-water partition coefficient suggest a tendency to sorb to soil and sediment, which can act as long-term reservoirs. ontosight.aifishersci.com From these compartments, it can slowly leach into groundwater, leading to contamination of water resources. ontosight.ai

Mobility in Environmental Compartments

The mobility of this compound in the environment is influenced by its physical properties. It has low solubility in water, which limits its transport in aqueous systems. fishersci.comsolubilityofthings.com However, it is soluble in many organic solvents. solubilityofthings.com The compound's volatility suggests that it can be mobile in the environment and can evaporate from surfaces. fishersci.se

Its potential to leach through soil and contaminate groundwater is a significant concern. ontosight.ai The movement of this compound in soil is dependent on factors such as soil type, organic matter content, and water flow. In soils with low organic matter, its mobility may be higher, increasing the risk of groundwater contamination.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | nih.gov |

| Molecular Weight | 161.45 g/mol | nih.gov |

| Boiling Point | ~158°C | |

| Water Solubility | ≤50 mg/L at 25°C | |

| Vapor Pressure | 1.4 mmHg at 25°C | chemicalbook.com |

| Log Octanol/Water Partition Coefficient | 2.8 (estimated) | epa.gov |

Abiotic Degradation Pathways

Hydrolysis Processes and Rate Influences

Hydrolysis is a potential abiotic degradation pathway for this compound, involving the reaction with water to break the carbon-chlorine bonds. However, this process is generally slow for chlorinated alkanes under typical environmental conditions. The rate of hydrolysis can be influenced by factors such as temperature and pH. While specific data on the hydrolysis rates of this compound is limited, it is expected to be resistant to hydrolysis. epa.gov In nucleophilic substitution reactions, the chlorine atoms can act as leaving groups, allowing for reactions with nucleophiles like hydroxide (B78521) ions, which can lead to the formation of alcohols.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These processes are considered promising for the remediation of persistent organic pollutants like this compound. mdpi.com

AOPs, such as ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton-based processes, can effectively break the strong C-Cl bonds in this compound. kirj.ee The generation of highly reactive hydroxyl radicals in these processes initiates a series of oxidation reactions that can lead to the partial or complete mineralization of the compound into less harmful substances like carbon dioxide, water, and inorganic ions. researchgate.net However, it is important to note that AOPs may sometimes produce toxic intermediates, such as dichloroacetates. Research has shown that combining ozone with a catalyst or hydrogen peroxide can enhance the degradation of chlorinated compounds. kirj.ee For instance, the use of goethite as a catalyst with hydrogen peroxide, enhanced by visible light, has been shown to be an efficient method for the abatement of similar chlorinated compounds. mdpi.com

Biotic Degradation Mechanisms

The biodegradation of this compound by microorganisms is a crucial process for its natural attenuation in the environment. However, its chemical structure makes it recalcitrant to microbial attack. The presence of multiple chlorine atoms hinders the enzymatic machinery of many common soil and water microorganisms.

Despite its persistence, some microbial degradation has been observed, though often at slow rates. nih.gov Research on the biodegradation of structurally similar compounds, such as 1,2,4-trichlorobenzene (B33124), has identified specific microbial strains capable of utilizing chlorinated hydrocarbons as a carbon source. For example, Pseudomonas species have been shown to degrade chlorinated benzenes through dioxygenation of the aromatic ring, followed by further metabolic steps. nih.govresearchgate.net While not directly about this compound, these findings suggest that specialized microorganisms may exist that can degrade this compound. The initial steps in the biodegradation of such compounds often involve the enzymatic replacement of a chlorine atom with a hydroxyl group, a reaction catalyzed by dehalogenases. The resulting chlorinated alcohol can then be further metabolized. The efficiency of biotic degradation is highly dependent on environmental conditions and the presence of microbial populations adapted to chlorinated compounds.

Microbial Transformation Pathways

Detailed research specifically documenting the microbial transformation of this compound is limited. However, the degradation of short-chain chlorinated alkanes is generally understood to be challenging for microbial communities. The carbon-chlorine bond is highly stable, often requiring specific enzymatic machinery, such as dehalogenases, to initiate degradation.

For many chlorinated hydrocarbons, microbial degradation can proceed through several mechanisms:

Reductive Dechlorination: Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom.

Oxidative Degradation: Aerobic microbes can utilize oxygenases to incorporate oxygen into the hydrocarbon chain, a step that can destabilize the C-Cl bond and lead to its cleavage.

Hydrolytic Dehalogenation: Some bacteria possess hydrolase enzymes that can directly cleave the C-Cl bond, replacing the chlorine with a hydroxyl group.

The susceptibility of chlorinated alkanes to biodegradation often decreases with a higher degree of chlorination. canada.ca For many highly chlorinated compounds, a period of acclimation may be necessary before microbial populations can begin to utilize them. epa.gov Without specific enzymes to cleave the C-Cl bonds, such compounds can be highly resistant to breakdown.

Bioaccumulation Potential in Environmental Systems

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its properties, can be used to estimate bioaccumulation factors. The hydrophobicity, indicated by the Log Kₒw, is a key parameter in these models.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Significance for Bioaccumulation |

| Vapor Pressure | 1.4 mmHg at 25°C chemicalbook.com | Indicates a tendency to volatilize from water surfaces. |

| Density | 1.25 g/cm³ chemicalbook.com | Denser than water. |

| Octanol-Water Partition Coefficient (Log Kₒw) | No experimentally verified value available. Estimated to be in a range suggesting hydrophobicity. | A higher Log Kₒw generally correlates with a higher potential for bioaccumulation in organism lipids. |

This table is based on available data and estimations for this compound. The lack of an experimentally determined Log Kₒw and BCF necessitates reliance on estimations for assessing bioaccumulation potential.

Studies on analogous short-chain chlorinated alkanes (SCCAs) show a high potential for bioaccumulation, which is influenced by the degree of chlorination and the specific organism. canada.ca

Synergistic Degradation Systems (e.g., Photocatalysis and Biodegradation)

Research into synergistic degradation systems specifically targeting this compound is not extensively documented. However, the combination of different advanced oxidation and biological processes is a promising strategy for the remediation of recalcitrant organic pollutants.

A synergistic system, such as one coupling photocatalysis with biodegradation, could theoretically offer a more effective pathway for the complete mineralization of this compound.

Photocatalysis: This process typically uses a semiconductor catalyst (like titanium dioxide, TiO₂) and UV light to generate highly reactive hydroxyl radicals (•OH). These radicals can attack the chlorinated alkane, leading to partial oxidation and dechlorination, breaking it down into smaller, often less toxic, and more biodegradable intermediates.

Biodegradation: The intermediates produced during photocatalysis can then be more readily assimilated and metabolized by microorganisms, leading to their complete breakdown into carbon dioxide, water, and chloride ions.

Table 2: Conceptual Model for Synergistic Degradation of this compound

| Stage | Process | Mechanism | Potential Outcome |

| Primary Treatment | Photocatalysis | Generation of hydroxyl radicals (•OH) via a semiconductor catalyst (e.g., TiO₂) and UV light. | Initial breakdown of this compound; cleavage of C-Cl bonds; formation of alcohols, aldehydes, and carboxylic acids. |

| Secondary Treatment | Biodegradation | Microbial assimilation and metabolism of the simpler organic intermediates. | Complete mineralization to CO₂, H₂O, and Cl⁻. |

This table represents a conceptual framework, as specific studies applying this synergistic approach to this compound are not currently available in the cited literature.

This integrated approach can overcome the limitations of each individual process. Photocatalysis can break down the highly stable parent compound that is resistant to microbial attack, while biodegradation can effectively mineralize the resulting intermediates, preventing their accumulation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Reactivity and Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions involving 1,2,4-trichlorobutane. These calculations provide a molecular-level understanding of reaction mechanisms, including the prediction of regioselectivity and the characterization of transient states.

Density Functional Theory (DFT) is a powerful computational tool used to predict the regioselectivity of chemical reactions for halogenated compounds like this compound. DFT calculations can determine the most likely sites for nucleophilic attack or elimination reactions by analyzing the electronic properties of the molecule. uzhnu.edu.ua For instance, the structural arrangement of chlorine atoms in this compound—being less clustered compared to isomers like 1,2,2-trichlorobutane—is predicted to favor elimination reactions over substitution reactions.

Computational modeling using DFT helps to quantify these predictions by calculating reactivity descriptors such as Highest Occupied Molecular Orbitals (HOMO), electrophilic Fukui functions, and various atomic partial charges. uzhnu.edu.ua By comparing the energetic favorability of different reaction pathways, DFT can reliably determine the site of attack, explaining the selective formation of certain products under specific reaction conditions. uzhnu.edu.ua

The analysis of transition state energies and electron density distributions via computational methods offers deep mechanistic insights. The transition state is the highest energy point along a reaction coordinate, and its energy (the activation energy) determines the rate of a reaction.

In a computational study of the SN2 reactivity of halogenated pollutants, the activation energies for compounds including this compound were calculated using DFT (B3LYP/6-311+g(d)). stanford.edu These calculations, performed for both gas phase and aqueous solution, help in understanding how the solvent environment affects reactivity. stanford.edu For example, the solvent effect is generally more pronounced for compounds with β-halide substitution due to the dampening of through-space intramolecular stabilization that is present in the gas phase. stanford.edu The analysis of electron density distributions in reaction intermediates further clarifies how electronic effects influence the stability of transition states and, consequently, the reaction outcome.

Table 1: Calculated Gas Phase SN2 Reaction Properties for Trichlorobutane Isomers

| Compound | Vertical Attachment Energy (VAE) | ∆Hovr(gas) (kcal/mol) |

|---|---|---|

| This compound | - | -13.2 |

| 1,1,3-Trichlorobutane | - | -7.8 |

| 1,2,2-Trichlorobutane | - | -13.4 |

| 2,2,3-Trichlorobutane | - | -15.3 |

Molecular Dynamics and Force Field Optimization

Molecular dynamics (MD) simulations and the underlying empirical force fields are essential for studying the macroscopic properties and intermolecular interactions of this compound in condensed phases.

An empirical force field is a set of parameters and equations used to describe the potential energy of a system of particles. The accuracy of MD simulations depends heavily on the quality of the force field. For chlorinated hydrocarbons, force fields are developed and refined by fitting calculated properties to experimental data, such as vibrational frequencies obtained from infrared and Raman spectra. researchgate.net

In one study, a systematic optimization of a fragment-based force field was performed against experimental data for a large set of organic molecules, including this compound. ethz.ch The study evaluated the performance of the force field by comparing simulated properties, like the enthalpy of vaporization (ΔHvap), with reference experimental data. ethz.ch Such systematic optimization is crucial for creating robust and transferable force fields capable of accurately predicting the properties of polyfunctional molecules. ethz.chntnu.no

MD simulations use optimized force fields to model the complex intermolecular interactions that govern the physical properties of substances in liquid or solid states. A key property derived from these interactions is the enthalpy of vaporization (ΔHvap), which represents the energy required to overcome intermolecular forces and move a molecule from the liquid to the gas phase.

Simulations for isomers of C4H7Cl3 have shown that small changes in molecular structure can lead to significant differences in ΔHvap. ethz.ch In a study using a newly optimized force field, the simulated ΔHvap for this compound was 50.9 kJ·mol⁻¹, which showed a notable deviation from the reference value of 43.3 kJ·mol⁻¹. ethz.ch This highlights both the capabilities and challenges of current force fields in precisely capturing the intermolecular forces for all isomers with equal accuracy. ethz.ch The reference enthalpy of vaporization for this compound between 273–442 K has been reported as 41.3 kJ·mol⁻¹. umsl.edu

Table 2: Simulated vs. Reference Enthalpy of Vaporization (ΔHvap) for Trichlorobutane Isomers

| Compound Name | T [K] | ΔHrefvap [kJ·mol⁻¹] | ΔHsimvap [kJ·mol⁻¹] | Deviation [kJ·mol⁻¹] |

|---|---|---|---|---|

| 1,1,2-Trichloro-2-methylpropane | 312 | 44.5 | 43.2 | -1.3 |

| 1,1,1-Trichloro-2-methylpropane | 312 | 44.5 | 38.7 | -5.8 |

| 1,2,2-Trichlorobutane | 332 | 43.3 | 42.9 | -0.4 |

| 1,3,3-Trichlorobutane (B102336) | 316 | 44.3 | 45.6 | 1.3 |

| 1,1,1-Trichlorobutane | 298 | 45.3 | 40.8 | -4.5 |

| 1,1,2-Trichlorobutane | 316 | 44.3 | 44.5 | 0.2 |

| This compound | 332 | 43.3 | 50.9 | 7.6 |

| 1,1,4-Trichlorobutane | 316 | 44.3 | 51.3 | 7.0 |

Quantitative Structure-Reactivity Relationship (QSAR) Development

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov These models are built by regressing physicochemical or computationally derived descriptors against observed activity data. ucl.ac.uk

For halogenated pollutants, including this compound, QSAR models have been developed to predict reactivity in processes like hydrolysis and biotransformation. stanford.edu In one extensive study, two multivariate statistical QSAR models were created that incorporated both experimental and computational descriptors. stanford.edu The computational descriptors included calculated activation energies from DFT and values derived from enzyme-substrate docking analyses. stanford.edu The resulting models demonstrated that theoretical results can effectively account for the variability observed in experimental data, providing a robust framework for predicting the fate and reactivity of compounds like this compound without the need for extensive empirical testing. stanford.edu

Conformation Analysis of Chlorinated Hydrocarbons

The three-dimensional structure and flexibility of chlorinated hydrocarbons like this compound are key to understanding their reactivity and interactions with biological systems. Conformation refers to the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. chemistrysteps.com

For alkanes and their derivatives, Newman projections are a standard way to visualize conformations by looking down a specific carbon-carbon bond. The rotation around the central C-C bond in butane (B89635), for example, leads to different staggered (gauche, anti) and eclipsed conformations with varying energy levels. chemtube3d.comwikipedia.org

In chlorinated hydrocarbons, the presence of bulky and electronegative chlorine atoms significantly influences the conformational preferences. The analysis of vibrational spectra (infrared and Raman) combined with normal mode analysis is a powerful technique for elucidating the conformational structures of these molecules. umich.edu The frequencies of carbon-chlorine stretching modes are particularly sensitive to the local geometry. umich.edu

For this compound, a key conformational aspect is the rotation around the C1-C2 bond. The most stable conformation will seek to minimize steric hindrance and electrostatic repulsion between the chlorine atoms and other groups. A Newman projection of the most stable conformation looking down the C1-C2 bond would place the large -CH₂CH₂Cl group anti to the chlorine atom on C2, and the remaining chlorine and hydrogen atoms in gauche positions to minimize interactions. docsity.com

Historical Perspectives in the Academic Investigation of 1,2,4 Trichlorobutane

Early Research on Synthesis and Reactivity

The initial academic exploration of 1,2,4-trichlorobutane was primarily concerned with its synthesis from various precursors and understanding its fundamental chemical behavior. Early methods often resulted in mixtures of isomers, necessitating detailed separation and identification.

One notable early synthesis involved the free-radical chlorination of allylcarbinyl chloride (4-chloro-1-butene). This reaction, itself a product of the chlorination of methylcyclopropane, would yield this compound upon the addition of chlorine across the double bond caltech.edu. Another significant preparative route was the chlorination of 1,2-dichlorobutane (B1580518) using elemental chlorine at elevated temperatures (110°C) with a catalyst such as antimony pentachloride (SbCl₅). This process typically produced a mixture of trichlorobutane isomers, including 1,1,2-trichlorobutane, 1,2,3-trichlorobutane (B98501), and this compound, which then required separation for further study chemicalpapers.com.

Once isolated, the reactivity of this compound was investigated. The molecule's structure, with chlorine atoms at varying positions on the butane (B89635) chain, allows for a range of chemical transformations. Key areas of early reactivity research included:

Nucleophilic Substitution: The chlorine atoms, acting as leaving groups, can be replaced by various nucleophiles. Reactions with hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻) were studied to form corresponding alcohols or ethers .

Elimination Reactions: In the presence of a base, this compound undergoes dehydrohalogenation, where hydrogen and chlorine atoms are removed to form alkenes, such as 1,2-dichlorobutene .

Oxidation and Reduction: The compound can be oxidized to create alcohols or carboxylic acids, and reduced with agents like lithium aluminum hydride (LiAlH₄) to form hydrocarbons such as butane .

These fundamental reactions established this compound as a useful intermediate in organic synthesis for creating other organochlorine compounds and for studying reaction mechanisms solubilityofthings.com.

Table 1: Summary of Early Synthesis Approaches for this compound

| Starting Material | Reagents/Conditions | Key Observation | Reference |

|---|---|---|---|

| Allylcarbinyl chloride (4-chloro-1-butene) | Cl₂, Free-radical conditions | Addition of chlorine to the double bond forms this compound. | caltech.edu |

| 1,2-Dichlorobutane | Cl₂, SbCl₅ (catalyst), 110°C | Produces a mixture of trichlorobutane isomers, including this compound. | chemicalpapers.com |

Evolution of Analytical and Computational Approaches

The methods used to study this compound have evolved significantly, moving from classical chemical techniques to highly sensitive instrumental and computational analyses.

Initially, the characterization of this compound and its isomers relied on fractional distillation and crystallization, but these methods offered limited success in separating complex mixtures escholarship.org. The advent of gas-liquid partition chromatography provided a more effective technique for separation and analysis escholarship.org. In studies involving the synthesis of trichlorobutanes from 1,2-dichlorobutane, gas chromatography was essential for identifying the various isomers in the reaction product mixture chemicalpapers.com.

As technology advanced, the coupling of gas chromatography with mass spectrometry (GC/MS) became a cornerstone for both qualitative and quantitative analysis. This powerful combination allows for the separation of compounds in a mixture followed by their structural identification based on mass-to-charge ratio escholarship.orgepa.gov. Spectroscopic methods, including infrared (IR) and Raman spectroscopy, have also been crucial. These techniques, applied to related chlorinated hydrocarbons like 2,2,3-trichlorobutane, help in determining molecular structure and vibrational modes by analyzing the interaction of molecules with electromagnetic radiation researchgate.net.

More recently, computational chemistry has emerged as a powerful tool for investigating this compound at a molecular level. Computational approaches, such as Density Functional Theory (DFT), are used to predict reactivity and regioselectivity by analyzing transition-state energies and electron distributions . Molecular dynamics simulations and the development of empirical force fields allow for the calculation of thermodynamic properties. For instance, systematic optimization studies have been conducted to simulate properties like the heat of vaporization (ΔHvap) for various isomers of trichlorobutane, including this compound, and compare them with experimental data ethz.ch.

Table 2: Computationally Simulated vs. Experimental Thermodynamic Data for Trichlorobutane Isomers

| Compound | Simulated ΔHvap (kJ/mol) | Experimental ΔHvap (kJ/mol) | Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| 1,1,4-Trichlorobutane | 44.3 | 51.3 | 7.0 | ethz.ch |

| This compound | 43.3 | 50.9 | 7.6 | ethz.ch |

Emerging Research Avenues and Future Directions for 1,2,4 Trichlorobutane Chemistry

Exploration of Unconventional Reactivity

The exploration of unconventional reactivity for 1,2,4-trichlorobutane is an expanding field of study. Traditionally, its reactivity has been understood through substitution and elimination reactions, where chlorine atoms are replaced by nucleophiles or removed to form alkenes. However, recent research is delving into less conventional pathways, such as its involvement in radical reactions and as a precursor in the formation of other chemical species. For instance, in the liquid phase chlorination of methylcyclopropane, this compound has been identified as a trace product, arising from the electrophilic addition of chlorine to 4-chloro-1-butene, an intermediate formed from the ring-opening of the cyclopropylcarbinyl radical. This highlights its potential participation in complex reaction mechanisms that are not immediately apparent.

Further research into the unconventional reactivity of this compound could uncover novel synthetic applications and provide a deeper understanding of its chemical behavior under various conditions.

Design of Novel Catalytic Systems Utilizing this compound

The development of novel catalytic systems is crucial for enhancing the specificity and efficiency of reactions involving this compound. While it is often an intermediate in syntheses, its own transformation can be a target for catalytic processes. For example, processes for producing chlorinated alkanes can involve the dehydrochlorination of trichloroalkanes like this compound, followed by a series of chlorination and/or further dehydrochlorination steps. google.com The use of ionic chlorination catalysts, particularly Lewis acids, can enhance the specificity of these processes. google.com

Future research in this area could focus on developing catalysts that can selectively activate specific C-Cl bonds in this compound, enabling more controlled and targeted chemical transformations. This could lead to more efficient syntheses of valuable downstream products. For instance, the catalytic chemo-, regio-, diastereo-, and enantioselective bromochlorination of unsaturated systems has been achieved using Lewis base-controlled chloride release, suggesting the potential for similar selective transformations involving this compound. doi.org

Development of Advanced Environmental Remediation Technologies

Given that this compound is a chlorinated hydrocarbon, it poses potential environmental hazards due to its persistence and potential for contamination of soil and groundwater. solubilityofthings.comontosight.ai This necessitates the development of advanced remediation technologies. While research on the remediation of this compound specifically is not as extensive as for some other chlorinated compounds, the principles from related chemicals can be applied and adapted.

Advanced oxidation processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants. tu-clausthal.de These methods utilize highly reactive species like hydroxyl radicals to break down contaminants. For instance, a meta-analysis of remediation methods for 1,2,4-trichlorobenzene (B33124) (a related chlorinated compound) found that the intimate coupling of photocatalysis and biodegradation, a type of AOP, was highly effective in water. nih.gov Electrochemical advanced oxidation processes (EAOPs) using novel electrode materials like boron-doped diamond (BDD) are also emerging as powerful tools for water treatment. tu-clausthal.de

Future research should focus on tailoring these advanced remediation technologies specifically for this compound. This includes investigating the optimal conditions for its degradation using various AOPs, exploring the efficacy of bioremediation approaches, and developing integrated systems that combine different technologies for more complete and efficient removal from contaminated environments. frtr.gov

Table 1: Overview of Remediation Technologies for Chlorinated Hydrocarbons

| Remediation Technology | Description | Potential Applicability to this compound |

| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive radicals (e.g., hydroxyl radicals) to degrade contaminants. tu-clausthal.de | High potential for effective degradation in water and soil. |

| Electrochemical Advanced Oxidation Processes (EAOPs) | An AOP that uses an electric current to generate reactive oxygen species. tu-clausthal.de | Promising for water treatment, especially with advanced electrode materials. |

| Bioremediation | Utilizes microorganisms to break down contaminants. | Potential for in-situ remediation, but requires identification of suitable microbial strains. |

| Sorption Technologies | Uses materials like activated carbon or ion exchange resins to remove contaminants. itrcweb.org | Can be effective for removing this compound from water. |

Refinements in Computational Modeling for Predictive Chemistry

Computational modeling, particularly through methods like Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. These models can predict regioselectivity in reactions by analyzing transition-state energies and electron density distributions in intermediates. For example, computational studies can help explain the environmental persistence of this compound by analyzing the strength of its C-Cl bonds and its low water solubility.

Furthermore, computational investigations into the SN2 reactivity of halogenated pollutants can provide insights into their transformation pathways in the environment. stanford.edu The development of empirical force fields allows for the simulation of physical properties, such as the enthalpy of vaporization, which can be compared with experimental data to validate and refine the models. ethz.ch

Future directions in this area involve developing more accurate and efficient computational methods to predict the reactivity, physical properties, and environmental fate of this compound and its isomers. This includes improving the models' ability to handle complex reaction environments and to predict the outcomes of novel catalytic processes. Such advancements will accelerate the discovery of new applications and the development of effective remediation strategies. The use of 3-D molecular models has also been shown to significantly improve the understanding of the structures of aliphatic hydrocarbons among students, indicating the importance of visualization in both education and research. rsisinternational.org

常见问题

Q. What are the key analytical techniques for identifying and quantifying 1,2,4-Trichlorobutane in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting chlorinated hydrocarbons like this compound. For complex mixtures, coupling with electron capture detection (ECD) enhances sensitivity due to the compound’s high electronegativity. Sample preparation often involves liquid-liquid extraction (e.g., using hexane or dichloromethane) followed by concentration under nitrogen flow to avoid volatilization losses. Cross-validation with nuclear magnetic resonance (NMR) can resolve structural ambiguities in synthetic mixtures .

Q. How can researchers safely handle this compound in laboratory settings?

Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons. Store the compound in sealed containers at ≤6°C to minimize volatilization and degradation. Emergency protocols for spills include neutralization with activated carbon and disposal as hazardous waste. Reference safety data sheets (SDS) for chlorinated hydrocarbons, which highlight risks of acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and potential carcinogenicity .

Q. What synthetic routes are commonly used to produce this compound?

Controlled radical chlorination of 1,3-butadiene with Cl₂ in inert solvents (e.g., CCl₄) under UV light yields regioselective chlorination products. For higher specificity, stepwise addition of HCl to butadiene derivatives followed by catalytic chlorination (e.g., FeCl₃) can optimize the 1,2,4-isomer yield. Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining to track intermediates .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound versus other chlorinated byproducts?

Competing pathways in chlorination reactions depend on temperature, solvent polarity, and catalyst choice. For example, elevated temperatures (>80°C) favor thermodynamically stable isomers, while lower temperatures (20–40°C) kinetically favor this compound. Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing transition-state energies and electron density distributions in intermediates .

Q. What mechanistic insights explain the environmental persistence of this compound?

The compound’s stability arises from strong C-Cl bonds (bond dissociation energy ~339 kJ/mol) and low solubility in water (≤50 mg/L at 25°C), reducing hydrolysis rates. Microbial degradation is limited due to the lack of functional groups for enzymatic attack. Advanced oxidation processes (AOPs), such as ozonation or UV/H₂O₂, can break C-Cl bonds via hydroxyl radical (·OH) generation, but may produce toxic intermediates like dichloroacetates .

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Discrepancies often stem from differences in exposure models (e.g., in vitro vs. in vivo) or metabolite profiling. For example, zebrafish gill tissue studies reveal acute toxicity (LC₅₀ ~15 mg/L) via oxidative stress and DNA damage, while mammalian cell lines show lower sensitivity due to metabolic detoxification pathways. Standardize test conditions (e.g., OECD guidelines) and use isotopic labeling (¹⁴C) to track biotransformation pathways .

Methodological Challenges and Solutions

Q. How to optimize chromatographic separation of this compound from co-eluting chlorinated hydrocarbons?

Use a polar capillary column (e.g., DB-624) with a slow temperature ramp (3°C/min) to resolve isomers. For enhanced resolution in GC×GC, pair a non-polar primary column (e.g., DB-5) with a mid-polar secondary column (e.g., DB-17). Confirm peak identity via retention index matching with certified standards and high-resolution MS (HRMS) .

Q. What strategies minimize artifact formation during this compound synthesis?

Avoid excess Cl₂ to prevent over-chlorination. Use radical inhibitors (e.g., hydroquinone) to suppress chain reactions. Purify crude products via fractional distillation under reduced pressure (boiling point ~150–160°C at 760 mmHg) and validate purity using differential scanning calorimetry (DSC) to detect eutectic mixtures .

Q. How to assess the ecological risk of this compound in aquatic systems?

Employ species sensitivity distribution (SSD) models using toxicity data from algae (e.g., Chlorella vulgaris), crustaceans (e.g., Daphnia magna), and fish (e.g., Danio rerio). Measure bioaccumulation factors (BCF) in benthic organisms and model fate using QSAR (Quantitative Structure-Activity Relationship) software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。